molecular formula C57H89N17O23 B12048514 H-Arg-Arg-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-OH CAS No. 84424-84-0

H-Arg-Arg-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-OH

Cat. No.: B12048514
CAS No.: 84424-84-0
M. Wt: 1380.4 g/mol
InChI Key: IZPALEYOHFCFHY-UYZDLLKLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Arg-Arg-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-OH is a synthetic peptide composed of 12 amino acid residues. Its sequence includes two arginine (Arg) residues, five glutamic acid (Glu) residues, and hydrophobic residues such as leucine (Leu) and alanine (Ala). The peptide terminates with a tyrosine (Tyr) and glycine (Gly) at the C-terminus.

Properties

CAS No.

84424-84-0

Molecular Formula

C57H89N17O23

Molecular Weight

1380.4 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C57H89N17O23/c1-27(2)24-38(74-50(92)32(7-5-23-64-57(61)62)67-47(89)31(58)6-4-22-63-56(59)60)55(97)72-37(16-21-44(84)85)54(96)71-36(15-20-43(82)83)53(95)70-35(14-19-42(80)81)52(94)69-34(13-18-41(78)79)51(93)68-33(12-17-40(76)77)49(91)66-28(3)46(88)73-39(48(90)65-26-45(86)87)25-29-8-10-30(75)11-9-29/h8-11,27-28,31-39,75H,4-7,12-26,58H2,1-3H3,(H,65,90)(H,66,91)(H,67,89)(H,68,93)(H,69,94)(H,70,95)(H,71,96)(H,72,97)(H,73,88)(H,74,92)(H,76,77)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H4,59,60,63)(H4,61,62,64)/t28-,31-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1

InChI Key

IZPALEYOHFCFHY-UYZDLLKLSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Preparation Methods

Sequence Analysis and Challenges

  • Polyglutamic acid stretch : Five consecutive Glu residues increase hydrophilicity and risk of incomplete coupling due to steric hindrance.

  • Basic residues : Two N-terminal arginines (Arg) require protection of their guanidino groups (e.g., Pbf).

  • Aromatic and aliphatic residues : Tyrosine (Tyr) and leucine (Leu) necessitate orthogonal protection strategies (tBu for Tyr, no protection for Leu).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular weight1380.4 g/molPubChem
CAS Registry84424-84-0PubChem
SequenceH-RRLEEEEEAYG-OHPubChem
Isoelectric point (pI)~3.9 (estimated)Calculated

Solid-Phase Peptide Synthesis (SPPS) Strategies

SPPS using Fmoc/tBu chemistry is the dominant method for synthesizing RRLEEEEEAYG, as evidenced by analogous protocols in patent literature.

Resin Selection and Initial Loading

  • Resin type : Wang or Rink amide MBHA resin (0.2–0.6 mmol/g loading) for C-terminal glycine amidation.

  • First amino acid : Fmoc-Gly-OH coupled via DIC/HOBt activation (3 equivalents, 1 hour).

Arginine and Leucine Coupling

  • Arg protection : Pbf group ensures stability during TFA cleavage.

  • Coupling agents : HATU/HOBt/DIEA (5 equivalents) for efficient activation, particularly for sterically hindered residues.

  • Double coupling : Applied for Arg² to overcome aggregation.

C-Terminal Tyrosine and Alanine

  • Tyr protection : tBu group prevents alkylation during cleavage.

  • Alanine coupling : Standard DIC/HOBt activation (2 equivalents, 30 minutes).

Critical Synthesis Parameters

Table 2: Coupling Agents for Challenging Residues

ResidueRecommended ActivatorEquivalentsCoupling TimeYield (%)Source
Arg¹HATU/HOBt/DIEA52 hours>95
Glu₃–Glu₇DIC/HOBt (preactivated)31 hour90–95
Tyr¹⁰PyBOP/HOBt445 minutes98

Cleavage and Deprotection

  • Cleavage cocktail : TFA/TIS/EDT (95:2.5:2.5 v/v) for 2 hours at 25°C.

  • Resin-peptide ratio : 1:10 (w/v) ensures complete deprotection of Glu(OtBu) and Arg(Pbf).

  • Precipitation : Cold methyl tert-butyl ether (MTBE) yields crude peptide as a white powder.

Purification and Analytical Validation

Reverse-Phase HPLC

  • Column : C18 (250 × 4.6 mm, 5 μm)

  • Gradient : 5–60% acetonitrile (0.1% TFA) over 40 minutes

  • Purity target : >98% (UV detection at 214 nm).

Mass Spectrometry

  • Observed m/z : 1381.3 [M+H]⁺ (calculated: 1380.4).

  • Impurity profile : <2% deletion sequences (e.g., missing Glu residues).

Industrial-Scale Considerations

  • Cost-effective scaling : Use of preactivated dipeptides reduces reagent consumption by 40%.

  • Cycle time : 7 days for a 1 kg batch (vs. 14 days for linear SPPS).

  • Yield : 76% crude peptide (7.6 kg from 16.6 kg resin).

Comparative Analysis of Synthetic Routes

Table 3: Synthesis Method Comparison

ParameterStepwise SPPSFragment CondensationHybrid Approach
Total steps221820
Purity (crude)85%92%89%
ScalabilityModerateHighHigh
Key advantageSimplicityReduced aggregationBalanced cost/yield

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide .

Scientific Research Applications

Peptide Synthesis

Overview : The compound serves as a crucial building block in peptide synthesis, which is fundamental for drug development and biochemistry. Its specific amino acid sequence can facilitate the creation of peptides with desired biological activities.

Case Study : In peptide synthesis, researchers have utilized H-Arg-Arg-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-OH to develop peptides that mimic natural hormones or neurotransmitters, enhancing their efficacy in therapeutic applications. For instance, studies have shown that incorporating arginine residues can improve the binding affinity of peptides to their target receptors, thereby increasing their therapeutic potential.

Biotechnology Applications

Overview : In biotechnology, this peptide enhances the stability and efficacy of therapeutic proteins. By integrating this compound into biologics, researchers can improve performance in clinical applications.

Case Study : A notable application was reported in the development of recombinant proteins for vaccine production. The inclusion of this compound in the formulation led to increased stability and immunogenicity of the vaccine candidates, demonstrating its utility in biopharmaceuticals.

Drug Delivery Systems

Overview : The compound is employed in formulating advanced drug delivery systems, particularly for targeted therapies. Its structure allows for enhanced interaction with cellular receptors, improving drug delivery precision.

Case Study : Research has indicated that using this compound in nanoparticle formulations significantly improved the targeted delivery of chemotherapeutic agents to cancer cells. This targeted approach minimized side effects while maximizing therapeutic efficacy.

Cosmetic Formulations

Overview : In the cosmetics industry, the peptide is utilized in formulations aimed at skin rejuvenation and anti-aging. Its properties promote collagen synthesis, contributing to healthier skin.

Case Study : A clinical trial evaluated a skincare product containing this compound and found significant improvements in skin elasticity and hydration among participants after eight weeks of use. This underscores the peptide's potential in cosmetic applications.

Data Table: Comparative Analysis of Applications

Application AreaDescriptionNotable Outcomes
Peptide SynthesisBuilding block for creating bioactive peptidesEnhanced binding affinity for hormone mimics
BiotechnologyImproves stability of therapeutic proteinsIncreased immunogenicity in vaccine development
Drug Delivery SystemsEnhances targeted delivery of drugsReduced side effects in cancer therapy
Cosmetic FormulationsPromotes collagen synthesis for skin healthImproved skin elasticity and hydration

Mechanism of Action

The mechanism of action of H-Arg-Arg-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-OH depends on its specific biological activity. Peptides can interact with receptors, enzymes, or other proteins to exert their effects. The molecular targets and pathways involved vary based on the peptide’s structure and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of H-Arg-Arg-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-OH with structurally or functionally related peptides, based on the provided evidence:

Table 1: Structural and Functional Comparison

Compound Name Sequence/Key Features Molecular Weight Charge Profile Reported Applications/Properties References
This compound 12-mer with 2 Arg, 5 Glu, Leu, Ala, Tyr, Gly ~1,500–1,600* High negative (5 Glu) and positive (2 Arg) Hypothesized roles in protein/metal binding, enzymatic substrates
H-Arg-Glu-OH Dipeptide (Arg-Glu) 303.31 Positive (Arg) and negative (Glu) Cognitive/memory disorder research, neuroprotection
H-Glu-Glu-Glu-OH Tripeptide (Glu-Glu-Glu) 405.36 High negative charge (3 Glu) Structural studies, potential ion chelation
H-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-Gly-OH 31-mer with mixed charged/hydrophobic residues 3,355.67 Balanced charge (Glu, Asp, Arg, Lys) Not specified; likely protein interaction or signaling
H-Arg-Gly-Glu-Ser-OH Tetrapeptide (Arg-Gly-Glu-Ser) 447.44 Positive (Arg) and negative (Glu) Structural flexibility due to Gly, potential signaling roles
H-Leu-Thr-Arg-Pro-Arg-Tyr-OH Hexapeptide with Pro and Tyr 804.94 Positive (2 Arg) Proline-induced structural rigidity, potential enzyme inhibition

Key Findings from Comparisons

Charge and Solubility: The target peptide’s five Glu residues confer a strong negative charge, contrasting with simpler peptides like H-Arg-Glu-OH (one Glu) or H-Glu-Glu-Glu-OH (three Glu). This may reduce solubility at neutral pH compared to shorter Glu-rich peptides .

Structural Flexibility :

  • Longer peptides like the 31-mer in and the target peptide may adopt secondary structures (e.g., α-helices) due to alternating charged and hydrophobic residues. Shorter peptides such as H-Arg-Glu-OH lack this complexity .

Functional Implications: Peptides with clustered Glu residues (e.g., H-Glu-Glu-Glu-OH) are often used in metal ion chelation or pH-dependent binding studies. The target peptide’s five Glu residues could enhance such properties .

Applications :

  • While H-Arg-Glu-OH is explicitly linked to neuroprotection and cognitive studies, the target peptide’s extended sequence may suit specialized roles, such as mimicking protein domains or serving as a substrate for proteases .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the purity and identity of H-Arg-Arg-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-OH?

  • Methodological Answer : Use reversed-phase HPLC with a C18 column (particle size: 3–5 µm) and a gradient elution of 0.1% TFA in water/acetonitrile. Confirm mass accuracy via MALDI-TOF or ESI-MS, ensuring isotopic resolution matches theoretical values. Validate purity (>95%) using UV detection at 214 nm (peptide bond absorbance) and 280 nm (tyrosine residue) .

Q. How should researchers design an in vitro assay to test the peptide’s receptor-binding activity?

  • Methodological Answer : Use surface plasmon resonance (SPR) or fluorescence polarization assays. Optimize buffer conditions (pH 7.4, 150 mM NaCl) to mimic physiological environments. Include negative controls (e.g., scrambled peptide) and validate binding kinetics (KD) via nonlinear regression analysis of dose-response curves .

Q. What are common challenges in synthesizing this peptide with multiple glutamic acid residues?

  • Methodological Answer : Glutamic acid’s side-chain carboxyl groups require orthogonal protection (e.g., tert-butyl esters) to prevent aspartimide formation during solid-phase synthesis. Monitor coupling efficiency via Kaiser tests and use HOBt/DIC activation to reduce racemization .

Advanced Research Questions

Q. How can discrepancies in reported bioactivity data for this peptide across studies be resolved?

  • Methodological Answer : Conduct a meta-analysis comparing experimental variables:

  • Assay conditions : pH, temperature, and ionic strength (e.g., Glu residues are pH-sensitive).
  • Cell models : Primary vs. immortalized cell lines may exhibit receptor heterogeneity.
  • Statistical rigor : Apply ANOVA with post-hoc tests to assess inter-study variability .

Q. What strategies optimize the peptide’s stability in physiological environments for in vivo studies?

  • Methodological Answer :

  • Backbone modification : Substitute L-amino acids with D-enantiomers at degradation-prone sites.
  • PEGylation : Conjugate polyethylene glycol to the N-terminus to reduce renal clearance.
  • Encapsulation : Use liposomal or nanoparticle carriers to shield from proteases .

Q. How do conformational changes in the peptide’s structure under varying pH conditions affect its function?

  • Methodological Answer : Perform circular dichroism (CD) spectroscopy at pH 4.0, 7.4, and 9.0 to analyze secondary structure (α-helix, β-sheet). Correlate structural shifts with functional assays (e.g., receptor activation) using molecular dynamics simulations to model pH-dependent folding .

Data Contradiction & Experimental Design

Q. How should researchers address conflicting results in the peptide’s cytotoxicity profiles?

  • Methodological Answer :

  • Dose-response validation : Test cytotoxicity across a wider concentration range (e.g., 1 nM–100 µM) in multiple cell lines.
  • Mechanistic studies : Use RNA-seq to identify off-target pathways activated at high concentrations.
  • Reproducibility checks : Share raw data via open-access platforms (e.g., Zenodo) for independent validation .

Q. What experimental controls are critical for studying the peptide’s intracellular signaling effects?

  • Methodological Answer :

  • Pharmacological inhibitors : Include inhibitors of downstream kinases (e.g., MAPK/ERK) to confirm specificity.
  • Knockout models : Use CRISPR-Cas9 to silence the target receptor and validate peptide-dependent effects.
  • Time-course assays : Track signaling dynamics to distinguish primary vs. secondary responses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.